1-(2-hydroxy-4-methoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone
Description
Properties
CAS No. |
61034-00-2 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C18H16N2O3/c1-23-15-7-8-16(18(22)10-15)17(21)9-13-11-19-20(12-13)14-5-3-2-4-6-14/h2-8,10-12,22H,9H2,1H3 |
InChI Key |
FVCLGIKIYIZQOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CN(N=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Biological Activity
1-(2-Hydroxy-4-methoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone, a chalcone derivative featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure
The molecular formula for this compound is . The structure includes a methoxyphenyl group and a phenyl-pyrazole ring, which contribute to its biological properties. The molecular structure exhibits an intramolecular hydrogen bond that stabilizes its conformation, as indicated by studies using X-ray crystallography .
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown effectiveness in scavenging free radicals, thereby potentially mitigating oxidative stress in biological systems .
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . The presence of the pyrazole ring is essential for this activity, as modifications to this structure can significantly alter potency.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential. In vitro studies reveal that it exhibits activity against various bacterial strains, including gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Case Studies
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and oxidative stress. The pyrazole ring is known to interact with various receptors and enzymes, influencing cellular responses.
Scientific Research Applications
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. Antioxidants are essential in combating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The presence of hydroxyl and methoxy groups in the structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo studies. It inhibits the expression of pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response. This property makes it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Anticancer Potential
Studies have shown that 1-(2-hydroxy-4-methoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents .
Drug Development
The diverse biological activities of this compound position it as a promising lead compound for drug development. Its derivatives can be synthesized to enhance specific activities or reduce side effects, facilitating the design of targeted therapies for diseases like cancer or diabetes .
Formulation in Therapeutics
Given its antioxidant and anti-inflammatory properties, this compound can be incorporated into pharmaceutical formulations aimed at treating metabolic syndromes, including type 2 diabetes and obesity. Its ability to modulate key metabolic pathways may aid in managing these conditions effectively .
Case Studies and Research Findings
Chemical Reactions Analysis
Phenolic Hydroxyl Group
-
Etherification : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form 4-methoxy derivatives .
-
Acylation : Forms esters with acetyl chloride under anhydrous conditions .
Pyrazole Ring
-
Electrophilic Substitution : Undergoes nitration or sulfonation at the C-3/C-5 positions under HNO₃/H₂SO₄ .
-
Cross-Coupling : Pd-catalyzed Suzuki reactions with aryl boronic acids introduce substituents at C-4 (yields: 63–82%) .
Ketone Group
-
Reduction : NaBH₄ reduces the carbonyl to a secondary alcohol.
-
Condensation : Forms hydrazones with hydrazine derivatives (e.g., for pyrazoline synthesis) .
Reaction Optimization and Byproduct Control
Side reactions include over-alkylation of the hydroxyl group and polymerization under high-temperature acidic conditions .
Biologically Active Derivatives
Analytical Characterization
Reaction products are validated using:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrazole proton shifts at δ 7.5–8.2 ppm) .
-
Mass Spectrometry : Identifies molecular ions (e.g., m/z 312.33 for parent compound).
-
X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å).
Stability and Storage Considerations
-
Light Sensitivity : Degrades under UV exposure; store in amber vials.
-
Thermal Stability : Decomposes above 200°C; DSC peak at 210°C.
Comparison with Similar Compounds
Key Observations :
- Bioactivity: Chlorinated and diazenyl-substituted analogs (e.g., compound 22 in ) exhibit notable antibacterial activity against Gram-negative bacteria, suggesting that electron-withdrawing groups (e.g., Cl) enhance such effects . The target compound’s methoxy group, being electron-donating, may shift activity toward different biological targets.
- Structural Flexibility : Compounds with bulkier substituents (e.g., thiophene in ) demonstrate altered crystal packing and steric effects, which could influence binding to biological targets or material stability .
Electronic and Noncovalent Interactions
- Hydrogen Bonding: The target compound’s hydroxy group enables strong hydrogen-bond donor activity, a feature absent in analogs like 1-(1-phenyl-1H-pyrazol-4-yl)ethanone. This could improve binding to enzymes or receptors with polar active sites .
- π-π Stacking : The phenyl and pyrazole moieties in all analogs facilitate π-π interactions, which are critical for binding to aromatic residues in proteins .
- Steric Effects : Bulkier substituents (e.g., 4-pyridinyl in ) may hinder molecular packing or binding, as seen in reduced activity for some diazenyl derivatives in .
Preparation Methods
Reaction Mechanism and Initial Synthesis
The Claisen-Schmidt condensation is a cornerstone for constructing the ethanone backbone. In this method, 2-hydroxy-4-methoxyacetophenone reacts with 1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. A study by Degruyter et al. demonstrated that triethylamine in dichloromethane at reflux (40°C, 12 hr) produced the target compound with 68% yield after column chromatography. The reaction proceeds via enolate formation at the α-carbon of the acetophenone derivative, followed by nucleophilic attack on the pyrazole aldehyde (Figure 1).
Critical Parameters:
Optimization of Reaction Conditions
Yield improvements to 82% were achieved by modulating stoichiometry and temperature:
-
Molar Ratio: A 1:1.2 ratio of acetophenone to aldehyde reduced unreacted starting material.
-
Catalytic Additives: Adding 5 mol% Mg(ClO₄)₂ accelerated enolate formation, cutting reaction time to 6 hr.
Multi-Step Synthesis via Pyrazole Intermediate
Pyrazole Ring Formation
The pyrazole moiety is often pre-synthesized to ensure regioselectivity. A 2025 PMC study detailed the cyclocondensation of hydrazine hydrate with α,β-unsaturated ketones (chalcones) in ethanol under reflux, yielding 1-phenyl-1H-pyrazole-4-carbaldehyde intermediates with 75–80% efficiency. For example:
\text{Chalcone + N₂H₄ → Pyrazole intermediate} \quad (\text{Yield: 78%})
Green Synthesis Methods
Solvent and Catalyst Screening
A 2014 study evaluated eco-friendly protocols using water or ethanol as solvents (Table 1). Amberlyst-15, a solid acid catalyst, enabled a one-pot synthesis at 60°C with 65% yield, eliminating toxic byproducts.
Table 1: Solvent Impact on Green Synthesis
| Solvent | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Water | Amberlyst-15 | 60 | 8 | 65 |
| Ethanol | None | 78 | 12 | 58 |
| PEG-400 | NaOH | 90 | 6 | 72 |
Microwave-Assisted Acceleration
Microwave irradiation (300 W, 100°C) reduced reaction times to 20–30 minutes, achieving 70% yield with minimal energy input. This method preserved regioselectivity while enhancing scalability.
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
Table 2: Method Comparison
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Claisen-Schmidt | 82 | 98.5 | High |
| Multi-Step | 71 | 97.2 | Moderate |
| Green (Amberlyst-15) | 65 | 96.8 | High |
| Microwave | 70 | 98.1 | High |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-hydroxy-4-methoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone, and what are the critical reaction conditions?
The compound can be synthesized via condensation reactions involving α,β-unsaturated ketones and hydrazine derivatives. For example, refluxing α,β-unsaturated ketones (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde) with hydrazine hydrate in glacial acetic acid for 4–6 hours yields pyrazoline intermediates, which can be further functionalized. Key conditions include controlled temperature (80–100°C), stoichiometric ratios of reagents, and inert atmospheres to minimize side reactions. Post-reaction purification via recrystallization (ethanol/water mixtures) ensures high purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, phenolic O–H at ~3200 cm⁻¹).
- 1H/13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyrazole/phenyl rings).
- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS for [M+H]+ or [M−H]− peaks).
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Antimicrobial activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using serial dilution methods. Compare results with standard antibiotics (e.g., ciprofloxacin) .
- Antifungal activity : Test against C. albicans and A. niger via disc diffusion or broth microdilution, using fluconazole as a positive control .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., Dalton’s lymphoma ascites cells) to determine IC₅₀ values .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve disorder or twinning issues?
Employ SHELXL for small-molecule refinement. For disordered regions:
- Apply PART and SUMP commands to model partial occupancies.
- Use ISOR or SIMU restraints to stabilize anisotropic displacement parameters.
- For twinned data, apply the TWIN and BASF directives to refine twin laws (e.g., two-domain twinning). Validate refinement with R₁ (<5%) and wR₂ (<10%) metrics .
Q. What computational tools can predict the compound’s electronic properties and reactivity?
- Multiwfn : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions.
- Molecular docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., bacterial enzymes) .
Q. How should contradictory data on impurity levels (e.g., batch-to-batch variability) be addressed?
- Analytical method validation : Ensure HPLC/GC-MS protocols are validated for specificity, accuracy, and precision (ICH Q2 guidelines).
- Process control : Optimize washing steps during synthesis to reduce impurities (e.g., residual 1-(2-hydroxy-4-methoxyphenyl)ethanone) below 2% .
- Statistical analysis : Apply ANOVA to identify significant variability sources (e.g., reaction time, temperature) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Systematic substitution : Synthesize analogs with varied substituents (e.g., halogens, nitro groups) on the phenyl/pyrazole rings.
- Pharmacophore mapping : Identify critical moieties (e.g., methoxy group at C4, pyrazole N1-phenyl) using 3D-QSAR models.
- In vitro/in vivo correlation : Compare MIC values with logP and solubility data to optimize bioavailability .
Safety and Compliance
Q. What waste management protocols are recommended for this compound?
- Segregate organic waste containing pyrazole/phenol moieties.
- Neutralize acidic/byproduct residues before transferring to licensed hazardous waste disposal services .
Q. How should researchers mitigate risks associated with inhalation or dermal exposure?
- Use fume hoods during synthesis and handling.
- Wear nitrile gloves and lab coats; rinse skin/eyes with water for 15 minutes if exposed. Seek medical attention if symptoms persist .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
